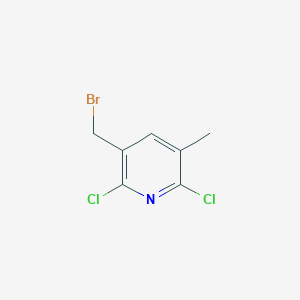
(2R,3R)-3-(trifluoromethoxy)butan-2-ol, toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-(trifluoromethoxy)butan-2-ol is a chiral alcohol with a trifluoromethoxy group attached to the butanol backbone. Toluene is a common solvent used in organic chemistry. The combination of these two compounds can be of interest in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(trifluoromethoxy)butan-2-ol typically involves the introduction of the trifluoromethoxy group to a suitable precursor. One common method is the nucleophilic substitution reaction where a trifluoromethoxy group is introduced to a butanol derivative. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the substitution.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of toluene as a solvent can help in dissolving reactants and controlling the reaction temperature.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-(trifluoromethoxy)butan-2-ol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products depend on the type of reaction and the reagents used. For example, oxidation might yield ketones, while reduction could produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R)-3-(trifluoromethoxy)butan-2-ol can be used as a building block for synthesizing more complex molecules. Its unique trifluoromethoxy group can impart specific properties to the resulting compounds.
Biology and Medicine
In biology and medicine, compounds with trifluoromethoxy groups are often studied for their potential pharmacological activities. They can be used in the development of new drugs or as intermediates in the synthesis of biologically active molecules.
Industry
Industrially, such compounds can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3R)-3-(trifluoromethoxy)butan-2-ol involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-3-(methoxy)butan-2-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(2R,3R)-3-(trifluoromethyl)butan-2-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2R,3R)-3-(trifluoromethoxy)butan-2-ol makes it unique due to the electron-withdrawing effects of the fluorine atoms, which can significantly alter the compound’s chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C12H17F3O2 |
|---|---|
Molekulargewicht |
250.26 g/mol |
IUPAC-Name |
toluene;(2R,3R)-3-(trifluoromethoxy)butan-2-ol |
InChI |
InChI=1S/C7H8.C5H9F3O2/c1-7-5-3-2-4-6-7;1-3(9)4(2)10-5(6,7)8/h2-6H,1H3;3-4,9H,1-2H3/t;3-,4-/m.1/s1 |
InChI-Schlüssel |
PKJOIDNKAPHIIL-WKUSAUFCSA-N |
Isomerische SMILES |
CC1=CC=CC=C1.C[C@H]([C@@H](C)OC(F)(F)F)O |
Kanonische SMILES |
CC1=CC=CC=C1.CC(C(C)OC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


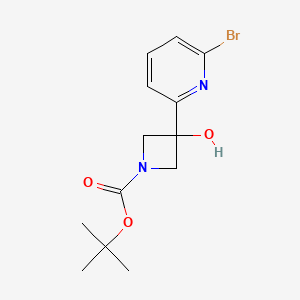
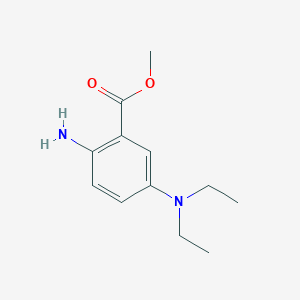
![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
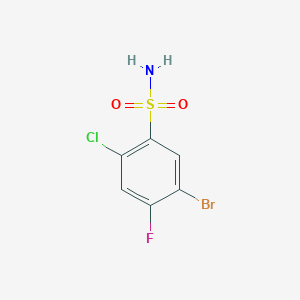
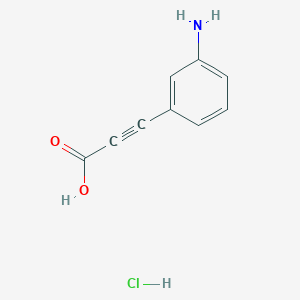
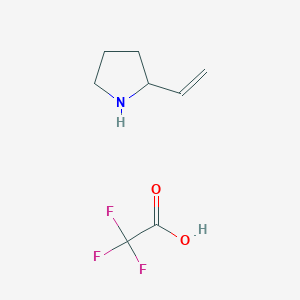
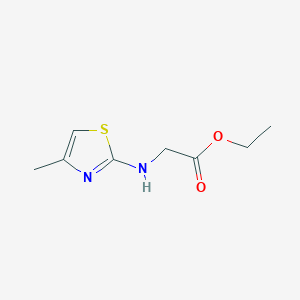

amino}propanoic acid](/img/structure/B13515877.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
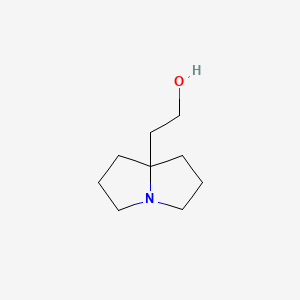
![tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)
